molecular formula C7H4ClIN2 B1360854 4-chloro-7-iodo-1H-indazole CAS No. 1000341-92-3

4-chloro-7-iodo-1H-indazole

Cat. No.: B1360854
CAS No.: 1000341-92-3
M. Wt: 278.48 g/mol
InChI Key: IOHBRRQFGBEDLG-UHFFFAOYSA-N
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Description

4-chloro-7-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-iodo-1H-indazole typically involves the halogenation of 1H-indazole derivatives. One common method is the iodination of 4-chloro-1H-indazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the halogenation process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-iodo-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-7-iodo-1H-indazole, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

4-chloro-7-iodo-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-7-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases and G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-indazole
  • 7-iodo-1H-indazole
  • 4-bromo-7-iodo-1H-indazole

Uniqueness

4-chloro-7-iodo-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in diverse chemical reactions and interact with biological targets .

Properties

IUPAC Name

4-chloro-7-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHBRRQFGBEDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646733
Record name 4-Chloro-7-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-92-3
Record name 4-Chloro-7-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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